molecular formula C17H22N2O B7018899 CID 132345110

CID 132345110

Cat. No.: B7018899
M. Wt: 270.37 g/mol
InChI Key: VPMVREFUHJEWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 132345110 is a chemical compound characterized by its unique structural and physicochemical properties. The compound’s vacuum distillation profile (Figure 1C) indicates moderate volatility, and its mass spectrum (Figure 1D) supports a molecular weight in the range of 200–300 Da, though exact values require further validation.

Properties

InChI

InChI=1S/C17H22N2O/c1-2-3-11-18-17(20)16-9-12-19(13-10-16)14-15-7-5-4-6-8-15/h3-8,16H,1,9-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMVREFUHJEWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

CID 132345110 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 132345110 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CID 132345110 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still being studied .

Comparison with Similar Compounds

To contextualize CID 132345110, we compare it with structurally and functionally related compounds from the evidence. Key comparisons include physicochemical properties, bioactivity, and synthetic pathways.

Table 1: Physicochemical Comparison
Property This compound (Inferred) CID 57416287 CID 252137 CID 72863
Molecular Formula Not explicitly provided C₇H₁₄N₂O C₉H₆BrNO₂ C₇H₅BrO₂
Molecular Weight (Da) ~200–300 142.20 240.05 201.02
Solubility Unknown 86.7 mg/ml (Very soluble) 0.052 mg/ml (Soluble) 0.687 mg/ml (Soluble)
Log Po/w (iLOGP) N/A 1.83 Not reported Not reported
BBB Permeability Unknown No Yes Not reported
CYP Inhibition Unknown None CYP1A2 Not reported

Structural Insights :

  • Its low CYP inhibition contrasts with CID 252137, a brominated indole derivative that inhibits CYP1A2 .

Key Differences :

  • This compound’s synthesis () emphasizes distillation-based separation, whereas CID 57416287 and CID 252137 rely on modern catalytic and chromatographic methods .
  • CID 72863’s eco-friendly synthesis contrasts with the solvent-intensive protocols for other compounds .

Q & A

Q. How to evaluate the validity of unexpected findings in this compound research?

  • Answer: Apply Bradford Hill criteria for causality assessment (e.g., dose-response, temporality). Replicate findings in independent labs. Use Bayesian statistics to quantify the probability of observed effects versus chance. Document null results to avoid publication bias .

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